![molecular formula C12H15F3N2 B14641345 (1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide CAS No. 55171-23-8](/img/structure/B14641345.png)
(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a propanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with N,N-dimethylpropanimidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction could produce trifluoromethyl-substituted anilines. Substitution reactions can lead to a variety of functionalized derivatives with different substituents on the phenyl ring or imidamide group.
Wissenschaftliche Forschungsanwendungen
(1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives and imidamide-containing molecules. Examples include:
- 3-(Trifluoromethyl)phenylhydrazine
- 1-[(1E)-3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]-2(1H)-pyridinone
- N’-{(1E)-1-[3-(Trifluoromethyl)phenyl]ethylidene}acetohydrazide .
Uniqueness
What sets (1E)-N’,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide apart is its specific combination of functional groups, which confer unique chemical and physical properties
Eigenschaften
CAS-Nummer |
55171-23-8 |
|---|---|
Molekularformel |
C12H15F3N2 |
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
N',2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide |
InChI |
InChI=1S/C12H15F3N2/c1-8(2)11(16-3)17-10-6-4-5-9(7-10)12(13,14)15/h4-8H,1-3H3,(H,16,17) |
InChI-Schlüssel |
OKCFRFPBVVHIFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=NC)NC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


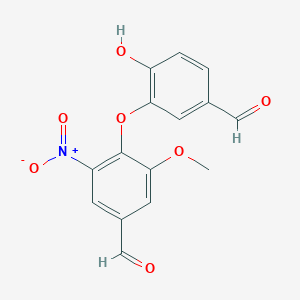


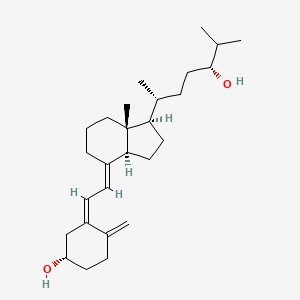
![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
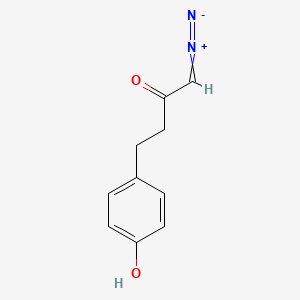
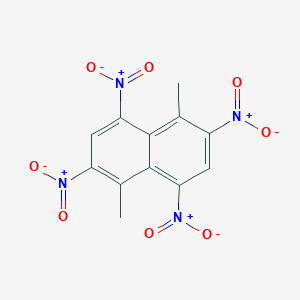
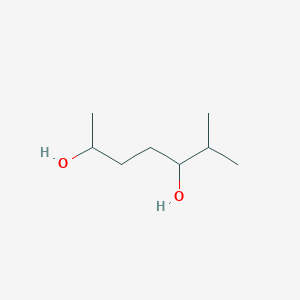
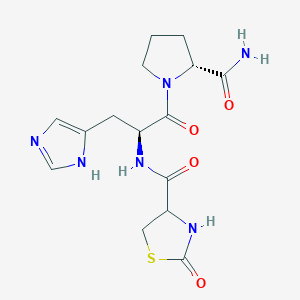
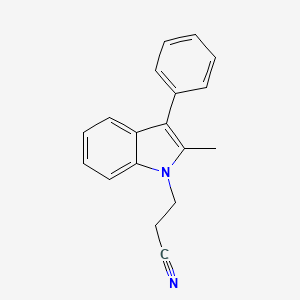
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
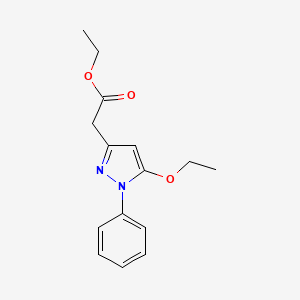
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
